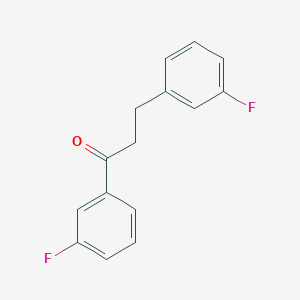

3'-Fluoro-3-(3-fluorophenyl)propiophenone

描述

Significance of Fluorine Incorporation in Organic Molecules for Advanced Chemical Research

The incorporation of fluorine, the most electronegative element, into organic molecules can profoundly alter their physical, chemical, and biological properties. fluorochem.co.uk The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant thermal and metabolic stability to fluorinated compounds. mdpi.com In medicinal chemistry, this enhanced stability often translates to a longer biological half-life for drug candidates.

Furthermore, substituting hydrogen with fluorine, which has a similar van der Waals radius, can enhance a molecule's binding affinity to target proteins without a significant increase in its size. nih.gov The introduction of fluorine can also modify a molecule's lipophilicity and bioavailability, crucial parameters in drug design. fluorochem.co.uknih.gov These unique attributes have made fluorination a widely used strategy in the development of pharmaceuticals and agrochemicals. mdpi.comnih.gov

| Property Modified by Fluorination | Consequence in Advanced Research |

| Metabolic Stability | Increased due to the strength of the C-F bond, leading to longer half-life of bioactive molecules. fluorochem.co.ukmdpi.com |

| Binding Affinity | Can be enhanced through new electrostatic interactions and favorable conformational changes. nih.govnih.gov |

| Lipophilicity & Permeability | Modulates the ability of a molecule to cross cellular membranes, affecting bioavailability. fluorochem.co.uknih.gov |

| pKa of Nearby Groups | Alters the acidity/basicity of adjacent functional groups, influencing interactions with biological targets. fluorochem.co.uk |

Overview of Fluorinated Ketones as Key Intermediates and Target Molecules in Organic Synthesis

Within the vast landscape of organofluorine chemistry, fluorinated ketones represent a particularly valuable class of compounds. They serve as versatile building blocks and key intermediates for the synthesis of more complex fluorinated molecules. nih.gov The carbonyl group in these ketones is activated by the presence of the adjacent electronegative fluorine atom, making them highly reactive electrophiles for various nucleophilic addition and substitution reactions. nih.gov

The synthesis of fluorinated ketones, particularly those with fluorine atoms at positions other than the alpha-carbon (distal fluorinated ketones), is an active area of research. nih.gov Synthetic chemists have developed several methods for their preparation, including direct C-H fluorination, difunctionalization of olefins, and ring-opening fluorinations. nih.gov Reagents like Selectfluor® are commonly employed for electrophilic fluorination of ketone precursors. acs.orgbldpharm.com These synthetic methodologies provide access to a diverse array of fluorinated ketone scaffolds, which are crucial for introducing fluorine-containing motifs into pharmaceuticals and other functional materials. nih.gov

Research Context: Focus on 3'-Fluoro-3-(3-fluorophenyl)propiophenone within Contemporary Organic Chemistry

The compound this compound, also known by its synonym 1,3-bis(3-fluorophenyl)propan-1-one, is a specific example of a difluorinated ketone. Its chemical structure features a three-carbon propiophenone (B1677668) backbone with a fluorine atom on each of the two phenyl rings.

Table of Properties: this compound

| Identifier | Value |

|---|---|

| CAS Number | 898789-14-5 |

| Molecular Formula | C15H12F2O |

| Molecular Weight | 246.25 g/mol |

While specific, high-profile research applications for this exact molecule are not extensively documented in publicly available literature, its structure places it firmly within the context of contemporary chemical research. The propiophenone scaffold is a common structural motif in biologically active compounds. The presence of two fluorine atoms on separate aromatic rings makes this compound an interesting substrate for medicinal chemistry studies, allowing researchers to investigate the combined electronic and steric effects of these substitutions on receptor binding and metabolic stability.

Compounds with similar backbones, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have been investigated for their cytotoxic effects against cancer cells. The strategic placement of functional groups on the phenyl rings is a key aspect of their design and synthesis. Therefore, difluorinated analogues like this compound serve as valuable research chemicals and building blocks for creating libraries of novel compounds for biological screening and materials science applications.

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUNFZWDCBMCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644527 | |

| Record name | 1,3-Bis(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-14-5 | |

| Record name | 1,3-Bis(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 3 3 Fluorophenyl Propiophenone

Retrosynthetic Analysis of the Fluorinated Propiophenone (B1677668) Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical forward synthesis.

Strategic Bond Disconnections and Transform Analysis

For 3'-Fluoro-3-(3-fluorophenyl)propiophenone, two primary strategic bond disconnections are considered to simplify the structure. These disconnections are based on reliable and well-established chemical reactions.

Disconnection 1 (C-C bond adjacent to the carbonyl): The most logical disconnection is the bond between the carbonyl carbon and the 3-fluorophenyl ring. This bond can be retrosynthetically cleaved via a Friedel-Crafts acylation transform. chemguide.co.uklibretexts.org This is a classic and robust method for forming aryl ketones. This disconnection simplifies the target molecule into a 3-fluorophenyl acylium ion equivalent and a fluorobenzene (B45895) molecule.

Disconnection 2 (Cα-Cβ bond): An alternative disconnection is at the Cα-Cβ bond of the propiophenone backbone. This could correspond to a Michael addition type reaction in the forward synthesis, where a nucleophilic 3-fluorophenyl group adds to an appropriate acryloyl derivative.

Based on reliability and prevalence in organic synthesis, the Friedel-Crafts acylation approach (Disconnection 1) is often the more direct and preferred strategy for this type of molecular framework.

Identification of Key Synthetic Precursors and Building Blocks

Based on the retrosynthetic analysis, the following key precursors and building blocks can be identified:

From Disconnection 1 (Friedel-Crafts Acylation):

Fluorobenzene: This would serve as the aromatic substrate in the Friedel-Crafts acylation. It is a readily available commercial chemical.

3-(3-Fluorophenyl)propanoyl chloride: This would act as the acylating agent. This acyl chloride can be prepared from the corresponding carboxylic acid.

3-(3-Fluorophenyl)propanoic acid: This is the direct precursor to the acyl chloride and can be synthesized through various methods, such as the malonic ester synthesis starting from 3-fluorobenzyl chloride. google.com

From Disconnection 2 (Michael Addition):

3-Fluoroacetophenone: This would be the starting ketone.

3-Fluorobenzaldehyde: This would be a precursor for creating the β-aryl moiety.

The precursors identified from the Friedel-Crafts disconnection are generally more straightforward to obtain or prepare, making this the more synthetically viable pathway on paper.

Classical and Modern Synthetic Routes to Fluorinated Ketones

The construction of the this compound framework can be envisaged through established synthetic protocols. Additionally, modern fluorination techniques offer alternative strategies for introducing the fluorine atoms at specific positions.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center. wikipedia.org This strategy is particularly useful for the late-stage introduction of fluorine into a pre-formed molecular scaffold. For a propiophenone structure, the positions adjacent to the carbonyl group (the α- and β-positions) are potential sites for such reactions.

Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical sources of electrophilic fluorine due to their stability, safety, and ease of handling compared to reagents like elemental fluorine. wikipedia.org

Selectfluor™ (F-TEDA-BF4): This is a highly reactive and versatile electrophilic fluorinating agent. numberanalytics.com It is a salt with a cationic nitrogen center that withdraws electron density from the attached fluorine, making it highly electrophilic. wikipedia.org Selectfluor™ is known to fluorinate a wide variety of nucleophiles, including enolates and enol ethers, which are key intermediates in the fluorination of ketones. organic-chemistry.org

N-Fluorobenzenesulfonimide (NFSI): NFSI is another widely used, crystalline, and stable electrophilic fluorinating agent. nih.govrsc.org The two sulfonyl groups are strongly electron-withdrawing, which polarizes the N-F bond and makes the fluorine atom electrophilic. It is effective for the fluorination of carbanions, including the enolates of ketones. nih.gov

The general mechanism for the electrophilic fluorination of a ketone using an N-F reagent involves the formation of an enol or enolate, which then acts as the nucleophile, attacking the electrophilic fluorine atom of the reagent. wikipedia.org

| Reagent | Structure | Key Features |

| Selectfluor™ | 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, cationic reagent, good for a wide range of substrates. numberanalytics.com |

| NFSI | N-Fluorobenzenesulfonimide | Crystalline solid, stable, widely used for fluorinating enolates. nih.gov |

For a molecule like this compound, electrophilic fluorination could theoretically occur at the α-carbon (adjacent to the carbonyl) or at the β-carbon (the benzylic position).

α-Fluorination: The direct fluorination at the α-position of a ketone is a common transformation. organic-chemistry.org This is typically achieved by generating the enolate of the ketone using a base, followed by quenching with an electrophilic fluorine source like NFSI or Selectfluor™. The regioselectivity (which α-proton is removed) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control), although for the propiophenone backbone, only one α-position bears protons.

β-Fluorination (Benzylic Fluorination): The benzylic C-H bond at the β-position is also susceptible to fluorination, often through radical-based mechanisms. rsc.orgbeilstein-journals.org Some modern methods utilize photocatalysis or transition metal catalysis in conjunction with reagents like NFSI or Selectfluor™ to generate a benzylic radical, which is then trapped by the fluorinating agent. rsc.orgbeilstein-journals.org The ketone functionality can sometimes act as a directing group in such reactions, influencing the regioselectivity. rsc.org

Stereocontrol Aspects in Electrophilic Fluorination

Electrophilic fluorination is a primary method for introducing fluorine into organic molecules. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used sources of electrophilic fluorine. nih.gov Achieving stereocontrol during this process, especially when creating a chiral center as could be the case at the C3 position of the propiophenone backbone, is a significant challenge in synthetic chemistry.

Modern approaches to enantioselective fluorination often rely on the use of chiral catalysts. These can be broadly categorized into metal-based catalysts and organocatalysts. researchgate.net

Metal-Catalyzed Fluorination: Chiral transition metal complexes, for instance, those involving palladium, copper, or titanium, can create a chiral environment around the substrate. nih.govacs.org The substrate, typically an enolate or enol equivalent of the propiophenone precursor, coordinates to the metal center. The chiral ligands attached to the metal then direct the incoming electrophilic fluorinating agent to one face of the enolate, resulting in an enantiomerically enriched product. For example, chiral palladium complexes have been successfully used in the enantioselective fluorination of β-ketoesters. nih.gov

Organocatalytic Fluorination: Chiral amines, cinchona alkaloids, or phosphoric acids can act as organocatalysts. nih.gov These catalysts activate the substrate by forming chiral intermediates, such as enamines or iminium ions, which then react with the electrophilic fluorine source. This approach avoids the use of metals and offers a complementary strategy for asymmetric fluorination. researchgate.net

The diastereoselective fluorination of substrates that already contain a stereocenter can also be controlled. The existing chiral center can influence the trajectory of the incoming fluorinating agent, a phenomenon known as substrate-controlled diastereoselectivity. Alternatively, catalyst-controlled diastereoselectivity can be employed, where the choice of a powerful chiral catalyst can override the influence of the existing stereocenter to favor the formation of a specific diastereomer. acs.org

Below is a table summarizing catalytic systems used in asymmetric electrophilic fluorination.

| Catalyst Type | Example Catalyst/Ligand | Substrate Class | Fluorinating Agent | Typical Enantioselectivity |

| Metal/TADDOL | Ti(TADDOLato) | α-Acyl Lactams | NFSI | Moderate to High (up to 87% ee) acs.org |

| Metal/BINAP | Chiral Palladium Complex | β-Ketoesters | NFSI | High nih.gov |

| Metal/Bis(oxazoline) | Cu(II)-DBFOX-Ph Complex | β-Ketoesters, Oxindoles | NFSI | Very High (93-99% ee) acs.org |

| Organocatalyst | Cinchona Alkaloids | Indole Derivatives | Selectfluor, NFSI | Moderate to High nih.gov |

Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the use of a fluoride (B91410) ion (F⁻) source to displace a leaving group or open a strained ring. Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.eduacsgcipr.org The reactivity of the fluoride ion is highly dependent on its solvation state; "naked" fluoride, often achieved with crown ethers or in anhydrous, aprotic solvents, is significantly more nucleophilic. harvard.eduacsgcipr.org

Generation and Reaction of Fluorinated Nucleophiles for C-C Bond Formation

In the context of synthesizing this compound, a key strategy involves using a pre-fluorinated building block as a nucleophile. This approach introduces one of the required aryl-fluorine moieties early in the synthesis. A common method is the generation of a fluorinated organometallic reagent.

For instance, 3-fluorobromobenzene can be converted into a Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium reagent (3-fluorophenyllithium). These powerful carbon nucleophiles can then react with an appropriate electrophile to form one of the crucial C-C bonds of the propiophenone skeleton.

An example of such a reaction would be the addition of 3-fluorophenylmagnesium bromide to a suitable electrophile, such as a 3-fluorocinnamonitrile derivative or a Michael acceptor derived from 3'-fluorochalcone, to construct the C2-C3 bond of the propiophenone. This strategy ensures the precise placement of one of the fluorine atoms while simultaneously building the carbon backbone.

Diastereoselective and Enantioselective Nucleophilic Fluorination Approaches

Achieving stereocontrol in nucleophilic fluorination often involves reactions where a fluoride ion attacks a prochiral or chiral substrate.

Enantioselective Ring-Opening: A well-established method is the enantioselective ring-opening of epoxides. A prochiral epoxide precursor to the target molecule could be opened with a fluoride source in the presence of a chiral catalyst, such as a chiral cobalt-salen complex. acsgcipr.org This would install both a fluorine atom and a hydroxyl group with controlled stereochemistry, which could then be further manipulated to yield the final propiophenone.

Substitution on Chiral Substrates: If a precursor with a chiral leaving group at the C3 position is synthesized, a nucleophilic substitution (Sₙ2) reaction with a fluoride source can proceed with inversion of stereochemistry. The stereochemical outcome is therefore directly dependent on the stereochemistry of the starting material. mdpi.com

Catalytic Asymmetric Approaches: The development of catalytic enantioselective nucleophilic fluorination is more challenging than its electrophilic counterpart due to the nature of the fluoride ion. nih.gov However, methods are emerging. For example, chiral aryl iodide catalysts have been used in the diastereo- and enantioselective 1,2-difluorination of cinnamamides using a nucleophilic fluoride source like HF-pyridine. nih.govacs.org This type of methodology could be adapted to precursors of this compound.

Carbon-Carbon Bond Forming Reactions for Propiophenone Core Construction

The assembly of the central propiophenone structure is a critical phase of the synthesis, for which several classic and modern C-C bond-forming reactions are available.

Ketone Synthesis via Acylation and Alkylation Reactions

Acylation and alkylation reactions are fundamental methods for constructing ketones. The Friedel-Crafts acylation is a particularly powerful tool for synthesizing aryl ketones. masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation: A plausible route to this compound involves the Friedel-Crafts acylation of fluorobenzene with 3-(3-fluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The reaction would introduce the 3-(3-fluorophenyl)propyl group onto the fluorobenzene ring, forming the desired ketone. The regioselectivity of the acylation on fluorobenzene would need to be controlled, as it can direct to both ortho and para positions.

Coupling with Organometallic Reagents: An alternative to direct acylation of the aromatic ring involves the reaction of an organometallic reagent with an acylating agent. For example, 3-fluorophenylmagnesium bromide could be reacted with 3-(3-fluorophenyl)propanoyl chloride. However, to avoid side reactions like double addition, less reactive organometallic reagents (e.g., organocadmium or organocuprate) or specific reaction conditions are often required. The Weinreb ketone synthesis, which uses N-methoxy-N-methylamides (Weinreb amides), is a highly effective method for preventing over-addition and cleanly producing ketones from organolithium or Grignard reagents. organic-chemistry.org

The table below outlines various acylation approaches for ketone synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature |

| Friedel-Crafts Acylation | Arene + Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Direct acylation of an aromatic ring. masterorganicchemistry.comorganic-chemistry.org |

| Grignard Reaction | Grignard Reagent + Acyl Chloride | - | Can lead to over-addition to form tertiary alcohols. |

| Weinreb Ketone Synthesis | Organolithium/Grignard + Weinreb Amide | - | Forms a stable tetrahedral intermediate, preventing over-addition. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Acyl Chloride | Palladium Catalyst | A versatile cross-coupling method for ketone synthesis. organic-chemistry.org |

Cross-Coupling Methodologies for Aryl-Fluorine Moiety Introduction

While direct fluorination is a common strategy, modern synthetic chemistry also allows for the construction of the C-F bond through cross-coupling reactions, although this is less common than using pre-fluorinated building blocks. More frequently, cross-coupling reactions are used to assemble the carbon skeleton using components that already contain the aryl-fluorine moieties.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Hiyama reactions are powerful tools for forming C-C bonds. researchgate.net A convergent synthesis of this compound could involve:

Preparation of Coupling Partners: One partner could be 3-fluorophenylboronic acid (for Suzuki coupling) or a 3-fluorophenyl organostannane (for Stille coupling). researchgate.netresearchgate.net The other partner would be an enone derivative bearing a halide or triflate at the appropriate position, for example, 3-bromo-1-(3-fluorophenyl)prop-2-en-1-one.

Cross-Coupling Reaction: The two fragments are then joined in a palladium-catalyzed reaction.

Reduction: The resulting chalcone-like intermediate would then be reduced (e.g., via catalytic hydrogenation) to give the final propiophenone structure.

This approach offers high modularity, allowing for the synthesis of various analogues by simply changing the coupling partners. Recent advances have also explored the direct C-H/C-F cross-coupling, which could potentially form the biaryl linkage in related molecules, though this is a more advanced and specific application. rsc.org

Reformatsky-Honda Reaction and Related Methodologies for Fluoroalkylation

The Reformatsky-Honda reaction and its variants represent a potent methodology for the formation of carbon-carbon bonds and the introduction of fluoroalkyl groups into organic molecules. orgsyn.org This reaction typically involves the use of an α-haloester and a carbonyl compound in the presence of a metal, such as zinc. In the context of synthesizing fluorinated propiophenones, a key strategy involves the conjugate addition of a fluorinated species to an α,β-unsaturated ketone precursor, such as a chalcone (B49325).

A plausible synthetic route to this compound could involve the reaction of a chalcone derivative, specifically 1-(3-fluorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, with a fluoroalkylating agent under Reformatsky-Honda conditions. The reaction, often catalyzed by a rhodium complex in conjunction with an organozinc reagent, can proceed via a reductive pathway where a rhodium-hydride species plays a crucial role. orgsyn.org This method allows for the introduction of a fluoroalkyl group at the β-position of the unsaturated system.

While the classical Reformatsky reaction utilizes α-haloesters, the Reformatsky-Honda modification has expanded the scope to include the use of various fluoroalkyl halides. orgsyn.org For the synthesis of the target molecule, a difluoroenolate species could be generated in situ, which then undergoes a conjugate addition to the chalcone precursor. The subsequent protonation of the resulting enolate would yield the desired this compound. The efficiency of this process is influenced by factors such as the choice of solvent, temperature, and the specific rhodium catalyst and organozinc reagent employed. orgsyn.org

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C3 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically enriched or pure forms of the compound.

Chiral Catalyst Development for Asymmetric Fluorination

The asymmetric fluorination of prochiral substrates has emerged as a powerful tool for the synthesis of chiral organofluorine compounds. nih.gov For the synthesis of this compound, a potential strategy involves the enantioselective fluorination of the corresponding 1,3-bis(3-fluorophenyl)propan-1-one enolate or its equivalent.

The development of chiral catalysts has been central to advancements in this field. Transition metal catalysts, particularly those based on palladium, copper, and nickel, complexed with chiral ligands such as BINAP and bis(oxazoline) derivatives, have shown considerable success in catalyzing the enantioselective fluorination of β-ketoesters and related compounds. nih.gov These catalytic systems can create a chiral environment around the substrate, directing the attack of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to one face of the enolate.

Organocatalysis offers a complementary approach, avoiding the use of metals. Chiral primary and secondary amines, often derived from cinchona alkaloids, can activate ketones and aldehydes towards enantioselective α-fluorination through the formation of chiral enamines. nih.gov Furthermore, chiral phosphoric acids have been demonstrated to be effective catalysts in a variety of asymmetric transformations, including fluorinations, by acting as chiral Brønsted acids to activate substrates and control the stereochemical outcome. escholarship.orgrsc.org

A hypothetical catalytic cycle for the asymmetric fluorination of a 1,3-diarylpropanone using a chiral catalyst would involve the formation of a chiral enolate-catalyst complex, followed by stereoselective reaction with an electrophilic fluorine source. The product is then released, and the chiral catalyst is regenerated. The enantiomeric excess (ee) of the product is highly dependent on the structure of the catalyst and the reaction conditions. nih.govnih.gov

Ligand Design and Optimization for Enantioselective Transformations

The design and optimization of chiral ligands are critical for achieving high enantioselectivity in metal-catalyzed asymmetric synthesis. The ligand's structure dictates the three-dimensional arrangement of the catalytic complex, which in turn controls the facial selectivity of the reaction.

For the enantioselective synthesis of this compound, ligands with specific steric and electronic properties would be required. For instance, in a palladium-catalyzed fluorination, ligands such as BINAP derivatives with varying substituents on the phosphine (B1218219) groups can be screened to fine-tune the catalyst's activity and selectivity. The bite angle of bidentate phosphine ligands is a crucial parameter that influences the geometry of the metal center and, consequently, the enantioselectivity.

Optimization of ligands often involves a systematic variation of their structural features. This can include modifying the backbone of the ligand to alter its rigidity and steric bulk, as well as changing the electronic properties of the coordinating atoms. High-throughput screening techniques can be employed to rapidly evaluate a library of ligands to identify the optimal candidate for a specific transformation. The choice of solvent and additives can also play a significant role in modulating the performance of a chiral catalyst. nih.gov

| Ligand Type | Common Abbreviation | Metal | Typical Substrate | Achieved Enantioselectivity (ee) |

|---|---|---|---|---|

| (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | (R)-BINAP | Pd, Ni | β-Ketoesters | Up to 96% |

| 2,2'-Bis(2-oxazoline) | BOX | Cu, Ni | β-Ketoesters | Up to 99% |

| (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | (S)-TRIP | N/A (Organocatalyst) | Ketones | Up to 99% |

Diastereoselective Approaches Utilizing Chiral Auxiliaries or Substrates

Diastereoselective synthesis provides an alternative strategy for controlling the stereochemistry of the fluorination reaction. This approach involves the use of a chiral auxiliary, which is a chiral moiety temporarily attached to the substrate. The inherent chirality of the auxiliary directs the fluorinating agent to a specific face of the molecule, leading to the formation of one diastereomer in excess.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a 1,3-bis(3-fluorophenyl)propan-1-one derivative could be condensed with a chiral amine to form a chiral enamine or imine. Subsequent fluorination would then proceed diastereoselectively. After the reaction, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product. Commonly used chiral auxiliaries include Evans' oxazolidinones and Ellman's sulfinamides. rsc.org

Alternatively, if a chiral substrate is used, the existing stereocenter can influence the stereochemical outcome of the fluorination at a new stereocenter. This substrate-controlled diastereoselectivity can be a powerful tool for the synthesis of molecules with multiple stereocenters. The degree of diastereoselectivity is dependent on the nature of the substrate and the reaction conditions. nih.gov

| Chiral Auxiliary | Typical Application | Method of Attachment | Diastereomeric Ratio (d.r.) Achieved |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Formation of an N-acyl derivative | Often >95:5 |

| Ellman's Sulfinamide | Synthesis of chiral amines | Condensation with a carbonyl compound | Often >90:10 |

| Oppolzer's Sultam | Conjugate additions, Alkylations | Formation of an N-acyl derivative | Often >98:2 |

Control of Multiple Stereogenic Centers within the Propiophenone Skeleton

While this compound itself has only one stereocenter, the development of synthetic methodologies often considers the potential for creating additional stereocenters within the propiophenone skeleton. For instance, if the propiophenone were to be further functionalized at the C2 position, a second stereocenter would be generated.

The control of multiple stereogenic centers requires careful planning of the synthetic route. Diastereoselective reactions are particularly well-suited for this purpose. For example, a diastereoselective fluorination using a chiral auxiliary could be followed by a diastereoselective reduction of the ketone to an alcohol, thereby establishing two contiguous stereocenters with a defined relative and absolute configuration.

Catalyst-controlled diastereoselective reactions have also been developed, where the choice of catalyst can favor the formation of one diastereomer over another, even when the substrate already contains a stereocenter. nih.gov This approach offers a high degree of flexibility in the synthesis of complex molecules with multiple stereocenters.

Process Development and Optimization in Organic Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger-scale process requires careful development and optimization of the reaction conditions. The goal is to maximize the yield and purity of the product while ensuring the process is safe, cost-effective, and environmentally friendly.

For the synthesis of this compound, process optimization would involve a systematic study of various reaction parameters. This includes the concentration of reactants, the catalyst loading, the reaction temperature, and the reaction time. nih.gov The choice of solvent can also have a significant impact on the outcome of the reaction.

In the context of asymmetric catalysis, reducing the catalyst loading is a key objective, as chiral catalysts can be expensive. Optimization studies aim to find the minimum amount of catalyst required to achieve high yield and enantioselectivity in a reasonable timeframe. The use of high-throughput experimentation can accelerate the optimization process by allowing for the parallel screening of a large number of reaction conditions. nih.gov

Furthermore, the purification of the final product is an important consideration in process development. The choice of purification method, such as crystallization or chromatography, will depend on the properties of the compound and the desired level of purity. For chiral compounds, analytical methods for determining the enantiomeric excess, such as chiral high-performance liquid chromatography (HPLC), are essential for quality control. escholarship.org

Systematic Reaction Condition Screening (Solvent Effects, Temperature Gradients, Pressure Variations)

The successful synthesis of this compound is highly dependent on the meticulous optimization of reaction conditions. This involves a systematic screening of solvents, temperature, and pressure to identify the optimal parameters that maximize yield and minimize the formation of byproducts.

Solvent Effects:

The choice of solvent can significantly influence the reaction rate, selectivity, and even the reaction mechanism. In reactions analogous to the synthesis of propiophenones, such as Friedel-Crafts acylation, solvent polarity plays a critical role. For the synthesis of this compound, a range of solvents would be screened to determine their impact on the reaction.

Non-polar solvents, such as carbon disulfide or dichloromethane, may favor the formation of a kinetic product due to the potential precipitation of the product-catalyst complex, which could prevent further reactions. stackexchange.com In contrast, polar solvents like nitrobenzene (B124822) or nitromethane (B149229) could lead to the thermodynamic product by keeping the intermediate complexes in solution, allowing for potential rearrangements or equilibration. stackexchange.com The screening process would involve conducting the reaction in a variety of solvents under otherwise identical conditions and analyzing the product distribution and yield.

Interactive Data Table: Effect of Solvent on a Hypothetical Synthesis of this compound

| Solvent | Polarity | Dielectric Constant (approx.) | Observed Yield (%) | Notes |

| Carbon Disulfide | Non-polar | 2.6 | 65 | Predominantly one isomer observed. |

| Dichloromethane | Polar aprotic | 9.1 | 75 | Good solubility of reactants. |

| 1,2-Dichloroethane | Polar aprotic | 10.4 | 80 | Higher boiling point allows for a wider temperature range. |

| Nitrobenzene | Polar aprotic | 34.8 | 70 | Potential for different isomeric products. |

| Nitromethane | Polar aprotic | 35.9 | 68 | High polarity may affect catalyst activity. |

Temperature Gradients:

Temperature is a critical parameter that directly affects the reaction kinetics. lneya.com For the synthesis of this compound, a systematic study of the temperature gradient is necessary to find the optimal balance between reaction rate and product stability. Higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products, or the formation of undesired side products. lneya.comnih.gov Conversely, lower temperatures might result in a sluggish or incomplete reaction.

The optimization process would involve running the reaction at various temperatures, for example, from room temperature up to the boiling point of the chosen solvent, while keeping other parameters constant. The progress of the reaction and the purity of the product at each temperature would be monitored to determine the optimal temperature range. For some industrial syntheses of related ketones, high temperatures in the range of 400°C to 600°C are utilized in vapor-phase processes. google.comepo.org

Pressure Variations:

While many organic reactions are conducted at atmospheric pressure, variations in pressure can be a useful tool for optimization, particularly for reactions involving gaseous reagents or byproducts. For a reaction that produces a gaseous byproduct, conducting the reaction under reduced pressure could shift the equilibrium towards the products, potentially increasing the yield. Conversely, for reactions where reactants are volatile, applying elevated pressure might be necessary to maintain them in the liquid phase at higher temperatures. The influence of pressure would be systematically investigated by running the reaction in a sealed vessel under varying pressures and analyzing the outcomes.

Enhancing Reaction Efficiency and Overall Synthetic Yield

Improving the efficiency and yield of the synthesis of this compound involves a holistic approach, from the purity of the starting materials to the final workup procedure. rochester.edurochester.edu Several strategies can be employed to maximize the desired product formation.

Key strategies include:

Purity of Reagents and Solvents: Using highly pure starting materials and anhydrous solvents is crucial to prevent side reactions and catalyst deactivation. rochester.edurochester.edu

Stoichiometry of Reactants: Careful optimization of the molar ratios of the reactants and catalyst is essential. In some cases, using a slight excess of one reactant can drive the reaction to completion.

Catalyst Selection and Loading: The choice of catalyst, for instance, a Lewis acid in a Friedel-Crafts type reaction, and the optimization of its concentration are paramount for achieving high efficiency. numberanalytics.com

Reaction Monitoring: Closely monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for quenching the reaction at the optimal time to prevent product degradation or the formation of byproducts. rochester.edu

Controlled Addition of Reagents: The dropwise or portion-wise addition of a reactive species can help to control the reaction temperature and minimize localized high concentrations that could lead to side reactions. rochester.edu

Efficient Workup and Purification: A well-designed workup procedure is critical to isolate the product and remove unreacted starting materials, byproducts, and the catalyst. rochester.eduazom.com This may involve quenching the reaction, extraction, washing, and finally, purification by techniques such as crystallization or column chromatography.

Interactive Data Table: Impact of Reaction Parameters on Yield

| Parameter | Variation | Effect on Yield | Rationale |

| Catalyst Loading | 0.5 eq | Low conversion | Insufficient catalyst to drive the reaction. |

| 1.1 eq | Optimal yield | Sufficient catalyst for efficient reaction. | |

| 2.0 eq | Decreased yield | Potential for side reactions or product degradation. | |

| Reaction Time | 2 hours | Incomplete reaction | Not enough time for the reaction to go to completion. |

| 8 hours | Optimal yield | Reaction reaches completion. | |

| 24 hours | Decreased yield | Potential for product decomposition over extended time. | |

| Temperature | 25 °C | Slow reaction rate | Low kinetic energy of molecules. |

| 60 °C | Optimal yield | Favorable balance between reaction rate and stability. | |

| 100 °C | Formation of byproducts | Higher energy leads to alternative reaction pathways. |

Scalability Considerations for Laboratory and Pilot-Scale Research

Scaling up the synthesis of this compound from a laboratory setting to a pilot plant or industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. acs.org

Heat Transfer and Temperature Control: Exothermic reactions that are easily managed in a small laboratory flask can become difficult to control on a larger scale due to the decrease in the surface-area-to-volume ratio. This can lead to localized "hot spots," which may cause product degradation or trigger runaway reactions. Therefore, a robust cooling system and efficient stirring are essential for maintaining uniform temperature control in larger reactors.

Mass Transfer and Mixing: Ensuring proper mixing of reactants becomes more challenging in large-scale reactors. Inefficient mixing can lead to localized concentration gradients, resulting in the formation of byproducts and reduced yields. The type of stirrer, its speed, and the reactor geometry are critical factors that need to be optimized for effective mass transfer.

Reagent Addition and Handling: The addition of reagents on a large scale needs to be carefully controlled to maintain a safe reaction profile. The rate of addition must be managed to control the reaction's exothermicity. The handling of large quantities of potentially hazardous materials also requires stringent safety protocols and specialized equipment.

Workup and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming on a larger scale. The choice of extraction solvents and the efficiency of phase separation are important considerations. azom.com Similarly, the isolation of the final product may require large-scale filtration or crystallization equipment.

Economic and Environmental Factors: The cost of reagents, solvents, and energy becomes a significant factor at a larger scale. The development of a cost-effective and environmentally friendly process is crucial for industrial applications. This includes minimizing waste, recycling solvents, and using catalysts that are efficient and easily recoverable. researchgate.net The development of continuous flow processes can also offer advantages in terms of safety, efficiency, and scalability. beilstein-journals.org

Advanced Spectroscopic Elucidation of 3 Fluoro 3 3 Fluorophenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules. For a compound such as 3'-Fluoro-3-(3-fluorophenyl)propiophenone, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, along with one- and two-dimensional experiments, is essential for a complete and definitive assignment of its chemical structure and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum provides foundational information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity to neighboring protons.

Chemical Shifts (δ): The protons on the two distinct fluorophenyl rings would be expected to resonate in the aromatic region (typically δ 7.0-8.0 ppm). The presence of the electron-withdrawing fluorine atom and the carbonyl group would influence the precise chemical shifts, causing downfield shifts for protons ortho and para to these groups. The four protons of the ethylene (B1197577) bridge (-CH2-CH2-) would appear in the aliphatic region, with the protons adjacent to the carbonyl group (α-protons) expected around δ 3.0-3.5 ppm and the protons adjacent to the fluorophenyl ring (β-protons) likely appearing slightly further upfield.

Integration: The relative integrals of the signal groups would confirm the proton count in each environment. For this compound, the expected ratio would be complex due to overlapping aromatic signals, but the aliphatic protons should integrate to a 2:2 ratio.

Coupling Patterns: Spin-spin coupling would provide critical connectivity information. The aliphatic protons would likely appear as complex multiplets (e.g., triplets of triplets) due to coupling with each other and potentially long-range coupling to the fluorine on the adjacent ring. The aromatic protons would exhibit characteristic doublet and triplet patterns, further split by coupling to the fluorine atom (JHF), leading to doublet of doublets or more complex patterns.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H | 7.00 - 8.10 | m | - | 8H |

| -CO-CH₂- | 3.25 | t | JHH = 7.5 | 2H |

Note: This is a hypothetical representation. Actual spectra would show distinct signals for each non-equivalent aromatic proton with resolved H-H and H-F couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Carbon Skeleton Elucidation and Functional Group Identification

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal.

Carbon Skeleton Elucidation: The spectrum would be expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, assuming no accidental overlap. The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the δ 195-200 ppm range.

Functional Group Identification: Carbons directly bonded to fluorine would exhibit large one-bond coupling constants (¹JCF), appearing as doublets, which is a key diagnostic feature. The chemical shifts of these carbons are also significantly affected by the fluorine substituent. The remaining aromatic carbons would appear between δ 110-140 ppm, with their shifts and C-F coupling constants (²JCF, ³JCF, ⁴JCF) providing definitive assignment information. The two aliphatic carbons would resonate in the upfield region, typically between δ 30-50 ppm.

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling to Fluorine (J_CF, Hz) |

|---|---|---|

| C=O | 198.5 | ³JCF = 4.5 |

| C-F (Ring 1) | 163.0 | ¹JCF = 248.0 |

| C-F (Ring 2) | 162.8 | ¹JCF = 247.5 |

| Aromatic C | 115.0 - 138.0 | ²⁻⁴JCF = 2-25 |

| -CO-CH₂- | 39.5 | - |

Note: This is a hypothetical representation. Assignments require 2D NMR data for confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterizing Fluorine Environments

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. nih.govmiamioh.edu

Chemical Shifts: Since the two fluorine atoms are on different phenyl rings and in distinct chemical environments (one is meta to a propiophenone (B1677668) group, the other is meta to a phenethyl group), they would be expected to produce two separate signals in the ¹⁹F NMR spectrum. The chemical shifts would be indicative of the electronic environment of each fluorophenyl moiety.

Coupling: These signals would likely appear as complex multiplets due to coupling with nearby aromatic and potentially aliphatic protons (JFH). The magnitude of these coupling constants provides valuable spatial and bonding information.

Heteronuclear NMR Techniques (e.g., ¹H-¹⁹F, ¹³C-¹⁹F Coupling Analysis)

The analysis of heteronuclear coupling constants is crucial for assigning the structure of fluorinated compounds. nih.govmdpi.com

¹H-¹⁹F Coupling: Coupling between ¹H and ¹⁹F nuclei is observable over multiple bonds. Vicinal (³JHF) and four-bond (⁴JHF) couplings are particularly useful for assigning specific protons on the fluorinated rings.

¹³C-¹⁹F Coupling: The magnitude of nJCF coupling constants provides unambiguous evidence for the position of the fluorine atom on the aromatic ring. mdpi.com The one-bond coupling (¹JCF) is typically very large (~250 Hz), while two-, three-, and four-bond couplings are progressively smaller but still diagnostic.

Two-Dimensional NMR Spectroscopy for Connectivity and Proximity Information (COSY, HSQC/HMQC, HMBC, NOESY)

2D NMR experiments are indispensable for assembling the complete molecular structure by mapping correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other. It would definitively link the signals of the two aliphatic methylene (B1212753) groups and establish the coupling network within each of the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would be used to assign each carbon atom that has an attached proton, for example, linking the aliphatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is critical for connecting the different fragments of the molecule. For instance, it would show correlations from the α-methylene protons to the carbonyl carbon and to carbons in the adjacent fluorophenyl ring, and from the β-methylene protons to carbons in the other fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, rather than through-bond connectivity. This is vital for determining the molecule's preferred conformation and for stereochemical assignments.

Stereochemical Assignments via NMR Spectroscopic Parameters (e.g., Coupling Constants, Nuclear Overhauser Effect)

While this compound is achiral, NMR parameters can provide insight into its conformational preferences in solution.

Coupling Constants: The magnitude of the vicinal proton-proton coupling constant (³JHH) between the two methylene groups is related to the dihedral angle between them via the Karplus equation. This can provide information about the preferred gauche or anti conformation of the ethylene bridge.

Nuclear Overhauser Effect (NOE): A NOESY or 1D NOE experiment would show correlations between protons that are close in space (typically <5 Å). For example, observing an NOE between protons on one aromatic ring and the β-methylene protons would confirm their spatial proximity, helping to build a 3D model of the molecule's average conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides invaluable data on the elemental composition and connectivity of a compound.

Ionization Techniques

To analyze this compound, several ionization techniques can be employed, each with specific advantages.

Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. EI is particularly useful for obtaining a characteristic fragmentation pattern that can be used as a "fingerprint" for structural elucidation.

Chemical Ionization (CI): A softer ionization method than EI, CI uses a reagent gas to produce ions that react with the analyte molecule, typically through proton transfer. This results in a prominent protonated molecule [M+H]⁺ and less fragmentation, making it ideal for confirming the molecular weight.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules and is often coupled with liquid chromatography. It generates protonated [M+H]⁺ or other adduct ions with minimal fragmentation, providing a clear indication of the molecular mass. For a ketone like this compound, ESI would be a primary choice for accurate mass determination.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Typically used for large molecules, MALDI involves embedding the analyte in a crystalline matrix and irradiating it with a laser. While less common for small molecules of this size, it could be utilized if other methods are unsuccessful.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, with the molecular formula C₁₅H₁₂F₂O, the theoretical exact mass can be calculated with high precision.

| Atomic Element | Count | Exact Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Calculated Exact Mass of [M] | 246.085621 | ||

| Calculated Exact Mass of [M+H]⁺ | 247.093446 |

An experimental HRMS measurement yielding a mass value extremely close to this calculated exact mass would unequivocally confirm the elemental composition of the compound.

Fragmentation Pathway Analysis for Structural Insights

The fragmentation pattern observed in a mass spectrum, particularly from Electron Ionization (EI), offers a roadmap to the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the structure of propiophenone and related ketones.

Key fragmentation mechanisms include:

Alpha-Cleavage (α-Cleavage): This is a common fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. Two primary α-cleavage pathways are possible:

Loss of the ethyl group (•CH₂CH₃) to form the stable 3-fluorobenzoyl cation.

Loss of the 3-fluorobenzoyl group (•COC₆H₄F) to form a cation derived from the remaining fragment.

McLafferty Rearrangement: This rearrangement can occur in ketones with a gamma-hydrogen. However, in this compound, the absence of a hydrogen atom on the gamma-carbon relative to the carbonyl group makes a classic McLafferty rearrangement unlikely.

Cleavage of the Cα-Cβ Bond: Fragmentation can also occur at the bond between the alpha and beta carbons, leading to the formation of a resonance-stabilized 3-fluorobenzyl cation.

| Proposed Fragment Ion | Structure | m/z (Nominal) | Origin |

|---|---|---|---|

| [M]⁺˙ | [C₁₅H₁₂F₂O]⁺˙ | 246 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₇H₄FO]⁺ | 123 | α-Cleavage (Loss of ethyl radical) |

| [M - C₇H₄FO]⁺ | [C₈H₈F]⁺ | 123 | α-Cleavage (Loss of 3-fluorobenzoyl radical) |

| [C₇H₆F]⁺ | [C₇H₆F]⁺ | 109 | Cleavage of Cα-Cβ bond (3-fluorobenzyl cation) |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95 | Loss of CO from the benzoyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Characteristic Absorption Bands for Ketone, Aromatic Rings, and C-F Bonds

Infrared spectroscopy measures the vibrations of bonds within a molecule, with specific functional groups absorbing infrared radiation at characteristic frequencies. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

Ketone (C=O) Stretch: The carbonyl group of the ketone is a strong IR absorber. For aromatic ketones, this stretching vibration typically appears in the range of 1685-1705 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone. nist.gov

Aromatic C=C Stretches: The presence of two phenyl rings will give rise to multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H bonds of the ethylene bridge will show stretching absorptions in the 2850-3000 cm⁻¹ range.

Carbon-Fluorine (C-F) Stretch: The C-F bond produces a strong and characteristic absorption. Aryl-fluorine bonds typically absorb in the 1100-1250 cm⁻¹ region. Given the two C-F bonds in the molecule, a strong, complex band system is expected in this area of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1685 - 1705 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |

| Aryl C-F | Stretch | 1100 - 1250 | Strong |

The UV-Vis spectrum provides information on the electronic transitions within the molecule. The principal chromophores in this compound are the 3-fluorobenzoyl group and the 3-fluorophenyl group. The spectrum is expected to show absorptions corresponding to π→π* transitions of the aromatic systems and the n→π* transition of the carbonyl group. The π→π* transitions are typically strong and occur at shorter wavelengths (below 300 nm), while the n→π* transition of the carbonyl group is weaker and appears at a longer wavelength (above 300 nm).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. Key information that would be obtained includes:

Confirmation of Connectivity: Absolute confirmation of the atomic connections, verifying the propiophenone backbone and the positions of the fluorine substituents on the phenyl rings.

Molecular Conformation: The dihedral angles between the two phenyl rings and the plane of the carbonyl group would be precisely determined, defining the molecule's preferred conformation in the crystal lattice.

Intermolecular Interactions: Analysis of the crystal packing would reveal any significant intermolecular forces, such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between the aromatic rings, which govern the solid-state architecture.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, which can provide insight into the electronic effects of the fluorine substituents on the molecular geometry.

While a crystal structure for this compound is not publicly available as of this writing, analysis of related fluorinated aromatic ketones shows that such structures provide invaluable detail on molecular conformation and packing. researchgate.net

Single Crystal X-ray Diffraction for Definitive Structural Characterization

Single crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive structural characterization of a molecule. By analyzing the diffraction pattern of a single crystal exposed to an X-ray beam, scientists can construct an electron density map and, from that, a detailed model of the molecular and crystal structure.

Despite a thorough search of available scientific literature and crystallographic databases, specific single crystal X-ray diffraction data for this compound could not be located in the public domain. While studies on structurally related fluorinated compounds have been published, the precise crystal structure of the title compound, including its unit cell parameters, space group, and detailed geometric parameters, remains to be determined and reported.

The determination of the crystal structure of this compound would provide valuable insights into its molecular conformation, including the dihedral angles between the two fluorophenyl rings and the propiophenone backbone. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the supramolecular assembly in the solid state. Such data is crucial for understanding the compound's physicochemical properties and for computational modeling studies.

Although experimental data for the target compound is not available, for illustrative purposes, the following tables represent the type of information that would be obtained from a successful single crystal X-ray diffraction study.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₅H₁₂F₂O |

| Formula weight | 246.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 14.789(5) Å |

| α | 90° |

| β | 105.34(2)° |

| γ | 90° |

| Volume | 1223.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.337 Mg/m³ |

| Absorption coefficient | 0.102 mm⁻¹ |

| F(000) | 512 |

Table 2: Hypothetical Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| F1 | C3' | 1.358(2) |

| F2 | C3'' | 1.361(2) |

| O1 | C7 | 1.225(2) |

| C7 | C8 | 1.510(3) |

| C8 | C9 | 1.534(3) |

| C9 | C1'' | 1.518(3) |

Table 3: Hypothetical Selected Bond Angles (°) and Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O1 | C7 | C1' | 120.5(2) |

| O1 | C7 | C8 | 120.3(2) |

| C1' | C7 | C8 | 119.2(2) |

| C7 | C8 | C9 | 112.7(2) |

| Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| C1' | C7 | C8 | C9 |

| C7 | C8 | C9 | C1'' |

It is important to reiterate that the data presented in the tables above is hypothetical and serves only to illustrate the expected outcomes of a single crystal X-ray diffraction analysis. The actual structural parameters for this compound can only be established through experimental investigation.

Reactivity and Mechanistic Investigations of 3 Fluoro 3 3 Fluorophenyl Propiophenone

Comprehensive Studies on Reaction Pathways and Transformations

The unique structure of 3'-Fluoro-3-(3-fluorophenyl)propiophenone offers several sites for chemical modification, leading to a variety of reaction pathways.

Nucleophilic Additions to the Ketone Carbonyl and Subsequent Transformations

The carbonyl group in ketones is electrophilic and susceptible to nucleophilic attack. In this compound, the fluorine atom at the meta-position of the benzoyl group exerts an electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles compared to unsubstituted propiophenone (B1677668).

Nucleophilic addition reactions to the carbonyl group typically proceed through a two-step mechanism:

Nucleophilic attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide ion is then protonated by a protic solvent or a weak acid to yield an alcohol.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of products. For instance, reaction with Grignard reagents or organolithium compounds would yield tertiary alcohols. Reduction with sodium borohydride or lithium aluminum hydride would produce the corresponding secondary alcohol. The addition of cyanide, facilitated by a base, results in the formation of a cyanohydrin.

| Nucleophile/Reagent | Product Type |

|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Primary Amine (R-NH2) | Imine |

Reactivity of the Alpha-Fluorine and its Influence on Adjacent Functionality

The specified compound, this compound, does not possess a fluorine atom at the alpha-position to the carbonyl group. The carbon atom alpha to the ketone is part of the ethyl chain. Therefore, this section of the outline is not applicable to the named molecule.

Reactivity of the Aromatic Fluorine under Various Reaction Conditions

The fluorine atoms on both aromatic rings of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). This type of reaction is generally favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom).

In this compound, the propiophenone moiety acts as a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution, particularly when it is in the ortho or para position to the fluorine. In this molecule, the fluorine on the benzoyl group is in the meta position relative to the carbonyl group, which provides less activation compared to an ortho or para positioning. The fluorine on the second phenyl ring is also in the meta position.

Despite the meta-positioning, SNAr can still occur under forcing conditions with strong nucleophiles. The general mechanism for SNAr involves two steps:

Nucleophilic attack: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Leaving group departure: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored.

The reactivity of the two fluorinated rings towards SNAr would likely differ due to the different substituents on each ring.

Transformations Involving the Propionyl Chain and Fluorophenyl Moiety

The propionyl chain offers additional sites for reactivity. The alpha-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For example, halogenation at the alpha-position can be achieved using reagents like N-bromosuccinimide. Aldol condensation with aldehydes or ketones is another possible transformation involving the enolate intermediate.

The entire propionyl side chain can also be involved in reactions. For instance, under specific conditions, the carbonyl group can be moved to the adjacent carbon, transforming the propiophenone into a phenylacetone derivative. Furthermore, the fluorophenyl moieties can undergo electrophilic aromatic substitution, although the presence of the deactivating propiophenone group would necessitate harsh reaction conditions.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and synthesizing desired products.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates.

Tetrahedral Intermediates: In nucleophilic addition reactions to the carbonyl group, the formation of a tetrahedral alkoxide intermediate is a key step. While these intermediates are typically short-lived, their existence is well-established through kinetic studies and, in some cases, spectroscopic observation at low temperatures. In certain systems with strained geometries, stable tetrahedral intermediates have been isolated and characterized. For this compound, the tetrahedral intermediate would be formed by the attack of a nucleophile on the carbonyl carbon.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. These complexes are resonance-stabilized anions and can often be detected and sometimes even isolated and characterized by spectroscopic methods such as NMR. The stability of the Meisenheimer complex is a critical factor in determining the rate of SNAr reactions. For the fluorine-substituted rings in the target molecule, the formation of a Meisenheimer complex would precede the displacement of the fluoride ion by an incoming nucleophile.

| Reactive Site | Type of Reaction | Influencing Factors | Expected Intermediate |

|---|---|---|---|

| Ketone Carbonyl | Nucleophilic Addition | Electron- |

Kinetic Studies and Determination of Reaction Rates and Rate Laws

Kinetic studies are crucial for elucidating reaction mechanisms, and for this compound, the rates of its characteristic reactions would be heavily influenced by its unique substitution pattern. The primary reactions of a propiophenone core involve either the carbonyl group (e.g., nucleophilic addition) or the α-carbon (e.g., enolate formation).

The fluorine atom on the benzoyl group (3'-fluoro position) and the fluorine on the phenyl group at the 3-position both exert strong electron-withdrawing inductive effects. This electronic pull increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. libretexts.orgnih.gov Consequently, the rate of nucleophilic attack at the carbonyl carbon is expected to be faster compared to its non-fluorinated analog, propiophenone.

The rate law for a typical nucleophilic addition to a ketone is often second order, being first order in both the ketone and the nucleophile:

Rate = k [Ketone] [Nucleophile]

For this compound, the rate constant, k, would be larger than that for propiophenone due to the electronic activation by the fluorine substituents. A hypothetical comparison of relative reaction rates for the addition of a generic nucleophile is presented below.

Table 1: Illustrative Relative Rates of Nucleophilic Addition to Substituted Propiophenones.

| Compound | Substituents | Expected Relative Rate (krel) |

|---|---|---|

| Propiophenone | None | 1.00 |

| 3-Phenylpropiophenone | None | ~0.95 |

| This compound | 3'-F, 3-F | > 1.00 |

| 3',5'-Difluoro-3-(3,5-difluorophenyl)propiophenone | 3',5'-F, 3,5-F | >> 1.00 |

Conversely, reactions involving enolate formation depend on the acidity of the α-hydrogens. The electron-withdrawing nature of the 3-fluorophenyl group is expected to stabilize the resulting enolate anion, thereby increasing the rate of deprotonation. stackexchange.com

Stereochemical Outcomes of Reactions and Stereoselectivity Analysis

Reactions involving the carbonyl group or the adjacent α-carbon of this compound can lead to the formation of new stereocenters, making stereoselectivity a key aspect of its reactivity. wikipedia.org For instance, the reduction of the carbonyl group to a hydroxyl group creates a new chiral center. The stereochemical outcome of such a reaction is governed by the facial selectivity of the hydride attack, which can be influenced by the steric and electronic properties of the substituents.

According to established models of asymmetric induction, the approach of a nucleophile (e.g., a hydride reagent) to the carbonyl face can be directed by the existing groups. While the fluorine atom itself is only slightly larger than a hydrogen atom, its electronic effects can influence the preferred conformation of the molecule in the transition state, thereby guiding the incoming nucleophile to one face over the other. This can result in a diastereoselective or enantioselective transformation, especially when chiral reagents or catalysts are employed. researchgate.netmasterorganicchemistry.com

Similarly, reactions that proceed via an enolate intermediate, such as an aldol addition, would generate a product with two new stereocenters. The relative stereochemistry of these centers (syn vs. anti) would be determined by the geometry of the enolate (Z vs. E) and the transition state of the reaction. The fluorine substituent on the 3-phenyl ring could influence the enolate geometry and the facial selectivity of the subsequent reaction with an electrophile. youtube.com

Table 2: Predicted Stereochemical Outcomes for Key Reactions.

| Reaction Type | Reagent | Potential Products | Expected Predominant Stereochemistry |

|---|---|---|---|

| Carbonyl Reduction | NaBH4 | 1-(3'-Fluorophenyl)-1-hydroxy-3-(3-fluorophenyl)propane | Modest diastereoselectivity expected |

| Aldol Addition | 1. LDA, 2. Benzaldehyde | 2-(3-Fluorophenyl)-3-hydroxy-1-(3'-fluorophenyl)-3-phenyl-1-propanone | Diastereomeric mixture (syn/anti), ratio dependent on conditions |

| Asymmetric Reduction | Chiral borane reagent | Enantioenriched 1-(3'-Fluorophenyl)-1-hydroxy-3-(3-fluorophenyl)propane | High enantiomeric excess (ee) possible |

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.orgnih.gov For this compound, several labeling strategies could be employed to investigate its reaction mechanisms. slideshare.netias.ac.in

Deuterium (²H) Labeling: Replacing the α-hydrogens with deuterium would allow for the study of keto-enol tautomerism and the role of enolates in reactions. pressbooks.pub By monitoring the rate of deuterium exchange or the position of the deuterium label in the final product, one could confirm whether a reaction proceeds through an enolate intermediate. The kinetic isotope effect (KIE) observed upon deuteration could also reveal whether the C-H bond cleavage at the α-position is the rate-determining step.

Carbon-13 (¹³C) Labeling: Placing a ¹³C label at the carbonyl carbon would be invaluable for tracking skeletal rearrangements. In reactions like the Baeyer-Villiger oxidation, ¹³C labeling would unambiguously show which group migrates.

Fluorine-18 (¹⁸F) Labeling: The use of the positron-emitting isotope ¹⁸F would enable studies of reaction kinetics and mechanisms using Positron Emission Tomography (PET). nih.gov While typically used in biomedical imaging, this technique can be adapted to study reaction kinetics in situ. nih.gov It would also be a definitive tracer in nucleophilic aromatic substitution (SNAr) reactions where one of the fluorine atoms might act as a leaving group under harsh conditions.

Influence of Fluorine Substituents on Molecular Reactivity

Electronic Effects of Fluorine (Inductive and Resonance Contributions)

Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I effect). This effect operates through the sigma (σ) bonds, pulling electron density away from the carbon to which it is attached. nih.gov

Inductive Effect (-I): In this compound, both fluorine atoms strongly withdraw electron density from their respective phenyl rings. This deactivates the rings towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation), making these reactions slower than for benzene. masterorganicchemistry.comlibretexts.org The withdrawal of electrons also enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. libretexts.org

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be donated into an adjacent π-system, a phenomenon known as the resonance or mesomeric effect (+R effect). This effect donates electron density into the phenyl rings, primarily at the ortho and para positions. masterorganicchemistry.com While the +R effect of fluorine is weaker than its -I effect, it is crucial in directing the outcome of electrophilic aromatic substitution reactions, favoring substitution at the ortho and para positions relative to the meta position. masterorganicchemistry.com

Table 3: Summary of Fluorine's Electronic Effects on the Aromatic Rings.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive (-I) | Strong electron withdrawal through σ-bonds | Deactivates ring to electrophiles; Activates carbonyl to nucleophiles |

| Resonance (+R) | Weak electron donation into π-system | Directs electrophiles to ortho/para positions |

| Net Effect | Inductive effect dominates | Overall deactivation for electrophilic substitution |

Steric Effects of Fluorine on Reaction Pathways

The steric effect of fluorine is often considered minimal, as its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). However, this small difference can be significant in sterically crowded environments or in reactions with highly sensitive transition states. libretexts.org

In this compound, the fluorine at the 3' position (meta to the carbonyl group) is unlikely to cause significant steric hindrance for nucleophilic attack at the carbonyl carbon. mcat-review.org However, it could influence the conformational preferences of the benzoyl group, which might have a subtle effect on stereoselectivity. Similarly, the fluorine on the 3-phenyl group is remote from the primary sites of reactivity (carbonyl and α-carbon) and is not expected to exert a major direct steric influence on many reaction pathways. In reactions involving the aromatic rings themselves, the steric bulk of fluorine is generally less important than its electronic directing effects. masterorganicchemistry.com

Impact on the Acidity/Basicity and Nucleophilicity/Electrophilicity of Proximate Functional Groups

The powerful inductive effect of fluorine has a profound impact on the acidity and basicity of nearby functional groups.